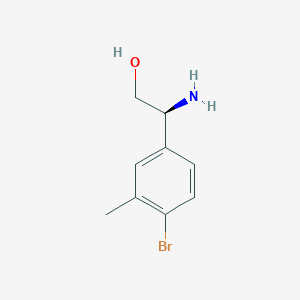
(S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL is a chiral compound with a specific stereochemistry, denoted by the (S) configuration. This compound features an amino group, a hydroxyl group, and a brominated aromatic ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the para position.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group.
Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxyl group at the ethan-1-OL position.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination, amination, and hydroxylation processes. These processes are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure the desired stereochemistry.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as a nitro or cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Results in de-brominated or de-hydroxylated products.
Substitution: Yields various substituted aromatic compounds.
Applications De Recherche Scientifique
(S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The brominated aromatic ring can participate in π-π interactions, further influencing its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-Amino-2-(4-chloro-3-methylphenyl)ethan-1-OL
- (S)-2-Amino-2-(4-fluoro-3-methylphenyl)ethan-1-OL
- (S)-2-Amino-2-(4-nitro-3-methylphenyl)ethan-1-OL
Uniqueness
(S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and nitro analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions.
Propriétés
Formule moléculaire |
C9H12BrNO |
|---|---|
Poids moléculaire |
230.10 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(4-bromo-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-6-4-7(9(11)5-12)2-3-8(6)10/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
Clé InChI |
PKEVZSCQCTWTLB-SECBINFHSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)[C@@H](CO)N)Br |
SMILES canonique |
CC1=C(C=CC(=C1)C(CO)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















